molecular formula C19H12Cl3N3O B3036165 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine CAS No. 339010-05-8

2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine

Cat. No.: B3036165
CAS No.: 339010-05-8
M. Wt: 404.7 g/mol
InChI Key: MUJJVOPUEWZYCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridines This compound is characterized by the presence of a chlorophenyl group and a dichlorobenzyl group attached to an imidazo[4,5-b]pyridine core

Preparation Methods

The synthesis of 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the imidazo[4,5-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the chlorophenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the dichlorobenzyl group: This can be done through nucleophilic substitution reactions, where the dichlorobenzyl group is introduced to the imidazo[4,5-b]pyridine core.

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. For example, halogen atoms can be substituted with other functional groups.

Scientific Research Applications

2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:

    2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine: Lacks the dichlorobenzyl group, which may result in different chemical and biological properties.

    2-(4-chlorophenyl)-1-[(2-chlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine: Has a similar structure but with fewer chlorine atoms, potentially affecting its reactivity and applications.

    2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-c]pyridine: A structural isomer with different positioning of the nitrogen atoms in the pyridine ring, leading to distinct properties.

The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological activities.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-[(2,4-dichlorophenyl)methoxy]imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl3N3O/c20-14-6-3-12(4-7-14)19-24-18-17(2-1-9-23-18)25(19)26-11-13-5-8-15(21)10-16(13)22/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJJVOPUEWZYCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2OCC3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine
Reactant of Route 4
2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine
Reactant of Route 5
2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-1-[(2,4-dichlorobenzyl)oxy]-1H-imidazo[4,5-b]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.